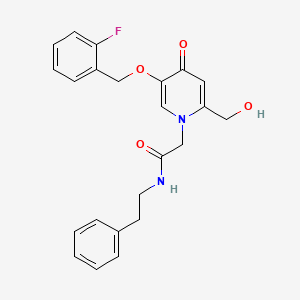
2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C23H23FN2O4 and its molecular weight is 410.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide is a pyridine derivative that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H18F2N2O4
- Molecular Weight : 400.382 g/mol
- Purity : Typically around 95% .
Research on similar pyridine derivatives indicates that they may exert their biological effects through various mechanisms, including:
- Enzyme Inhibition : Many pyridine compounds act as inhibitors of key enzymes involved in metabolic pathways. For instance, hydroxypyridinone derivatives have shown inhibitory activity against aldose reductase (ALR2), which is crucial in managing diabetic complications .
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, scavenging free radicals and inhibiting lipid peroxidation .
Enzyme Inhibition Studies
The compound's structural analogs have been tested for their inhibitory effects on ALR2. For example, a related compound exhibited an IC50 value of 0.789 μM against ALR2, indicating strong inhibitory potential . The selectivity of these compounds towards ALR2 over other enzymes like ALR1 is crucial for minimizing side effects.
Antioxidant Properties
The antioxidant activity of pyridine derivatives has been assessed using various assays:
- DPPH Radical Scavenging Assay : Compounds have shown varying degrees of radical scavenging activity. For instance, certain hydroxypyridinone derivatives demonstrated an inhibitory rate of 41.48% at a concentration of 1 μM, outperforming Trolox, a well-known antioxidant .
- Lipid Peroxidation Suppression : The ability to inhibit malondialdehyde (MDA) production was tested across several compounds, with some showing over 90% inhibition compared to controls like Trolox .
Case Studies and Research Findings
Several studies have explored the biological activities of pyridine-based compounds:
-
Study on Hydroxypyridinone Derivatives :
Compound R Group IC50 (μM) 7l m,p-(OH)₂ 0.789 7k p-OH 3.45 Control (Eparlestat) - 17.37 -
Antioxidant Activity Assessment :
Compound MDA Inhibition (%) 7a 19.28 ± 0.98 7k 90.73 ± 3.97 Trolox 74.82 ± 1.82
Properties
IUPAC Name |
2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4/c24-20-9-5-4-8-18(20)16-30-22-13-26(19(15-27)12-21(22)28)14-23(29)25-11-10-17-6-2-1-3-7-17/h1-9,12-13,27H,10-11,14-16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJKQTPSSFZPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














